Cas no 7550-03-0 (Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester)

Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester
- ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
- ethyl 4-fluorophenylglycolate
- ethyl (4-fluorophenyl)(hydroxy)acetate
- EN300-624326
- 93EF63RC9Q
- (R)-Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
- AKOS009165450
- DTXSID20996956
- NS00046430
- Benzeneacetic acid, 4-fluoro-alpha-hydroxy-, ethyl ester
- ethyl2-(4-fluorophenyl)-2-hydroxyacetate
- CS3001
- MFCD16661866
- SCHEMBL512526
- 7550-03-0
- SB46002
- AMY5884
- EINECS 231-438-2
- CNCGHQKCIUHNRW-UHFFFAOYSA-N
- AS-9745
- Ethyl 4-fluoro-alpha-hydroxybenzeneacetate
- 32222-46-1
-
- MDL: MFCD16661866
- Inchi: InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
- InChI Key: CNCGHQKCIUHNRW-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(C1=CC=C(C=C1)F)O
Computed Properties
- Exact Mass: 198.06923
- Monoisotopic Mass: 198.069222
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.229
- Boiling Point: 284.5°C at 760 mmHg
- Flash Point: 125.9°C
- Refractive Index: 1.511
- PSA: 46.53
Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC300965-1g |
Ethyl (4-fluorophenyl)(hydroxy)acetate |
7550-03-0 | 95% | 1g |
£273.00 | 2025-02-21 | |
abcr | AB481701-1 g |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |
7550-03-0 | 1g |
€121.40 | 2023-04-20 | ||
abcr | AB481701-500mg |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; . |
7550-03-0 | 500mg |
€291.80 | 2025-02-16 | ||
Ambeed | A839384-1g |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |
7550-03-0 | 97% | 1g |
$553.0 | 2024-04-17 | |
A2B Chem LLC | AC59229-10g |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |
7550-03-0 | 90% | 10g |
$1182.00 | 2024-04-19 | |
1PlusChem | 1P005KN1-50mg |
Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester |
7550-03-0 | 90% | 50mg |
$114.00 | 2024-04-21 | |
Apollo Scientific | PC300965-500mg |
Ethyl (4-fluorophenyl)(hydroxy)acetate |
7550-03-0 | 95% | 500mg |
£182.00 | 2025-02-21 | |
Apollo Scientific | PC300965-250mg |
Ethyl (4-fluorophenyl)(hydroxy)acetate |
7550-03-0 | 95% | 250mg |
£138.00 | 2025-02-21 | |
abcr | AB481701-250mg |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; . |
7550-03-0 | 250mg |
€233.50 | 2025-02-16 | ||
1PlusChem | 1P005KN1-10g |
Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester |
7550-03-0 | 90% | 10g |
$1093.00 | 2024-04-21 |
Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester
Introduction to Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester (CAS No. 7550-03-0)
Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester (CAS No. 7550-03-0) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as 4-fluoro-α-hydroxybenzeneacetic acid ethyl ester, is characterized by its unique structural features, which include a fluoro substituent and a hydroxy group attached to the benzene ring, along with an ethyl ester moiety. These structural elements contribute to its diverse reactivity and potential utility in various synthetic pathways and drug development processes.
The chemical formula of Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester is C10H11FO3. Its molecular weight is approximately 198.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water.
In the context of pharmaceutical research, Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of oncology and neurology. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported the use of this compound as a key intermediate in the synthesis of a new class of antitumor agents with improved efficacy and reduced side effects compared to existing drugs.
The presence of the fluoro substituent in Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester imparts unique electronic and steric properties that can influence the biological activity of the final drug molecules. Fluorine atoms are known to enhance lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the hydroxy group can participate in hydrogen bonding interactions, further modulating the compound's pharmacokinetic properties.
In addition to its pharmaceutical applications, Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester is also utilized in various chemical syntheses. Its reactivity makes it a valuable building block for constructing complex organic molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups onto the benzene ring, thereby expanding its utility in synthetic chemistry.
The synthesis of Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester typically involves several steps. One common approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate followed by reduction and subsequent hydrolysis to form the desired product. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using biocatalysts or microwave-assisted reactions to improve yield and reduce waste.
Safety considerations are essential when handling Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester. While it is not classified as a hazardous material under current regulations, proper personal protective equipment (PPE) should be used during handling to prevent skin contact and inhalation. Storage should be in a cool, dry place away from incompatible materials.
In conclusion, Benzeneacetic acid, 4-fluoro-α-hydroxy-, ethyl ester (CAS No. 7550-03-0) is a valuable compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features make it an attractive intermediate for developing novel therapeutic agents and complex organic molecules. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern chemistry and medicine.
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